(3aR,9bR)-2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
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Overview
Description
The compound (3aR,9bR)-2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chromeno-pyrrole core, an oxazole ring, and a carboxylic acid group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,9bR)-2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, including the formation of the chromeno-pyrrole core, the introduction of the oxazole ring, and the addition of the carboxylic acid group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring and the chromeno-pyrrole core.
Reduction: Reduction reactions may target the carbonyl groups and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
The compound’s potential therapeutic applications are explored in medicine. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer therapies.
Industry
In industry, the compound’s unique properties are leveraged for the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3aR,9bR)-2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3aR,9bR)-2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid can be compared with other chromeno-pyrrole derivatives and oxazole-containing compounds.
- Similar compounds include this compound analogs with different substituents on the oxazole ring or the chromeno-pyrrole core.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3aR,9bR)-2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-12-14(13(2)27-21-12)7-8-18(23)22-9-16-15-5-3-4-6-17(15)26-11-20(16,10-22)19(24)25/h3-6,16H,7-11H2,1-2H3,(H,24,25)/t16-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNXQBDKEFRBJV-OXQOHEQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC3C4=CC=CC=C4OCC3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2C[C@@H]3C4=CC=CC=C4OC[C@@]3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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